molecular formula C20H20FNO3S2 B2629754 5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole CAS No. 850926-72-6

5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole

Cat. No.: B2629754
CAS No.: 850926-72-6
M. Wt: 405.5
InChI Key: HSBGFSMDBKKLQI-UHFFFAOYSA-N
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Description

5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole is a sulfone-containing oxazole derivative characterized by a sec-butylthio group at position 5, a 4-fluorophenyl sulfonyl moiety at position 4, and a p-tolyl substituent at position 2 of the oxazole ring. This compound integrates key structural features known to influence both physicochemical properties and biological activity:

  • The sec-butylthio substituent introduces a branched alkyl chain, which may modulate solubility and metabolic stability.

Properties

IUPAC Name

5-butan-2-ylsulfanyl-4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S2/c1-4-14(3)26-20-19(27(23,24)17-11-9-16(21)10-12-17)22-18(25-20)15-7-5-13(2)6-8-15/h5-12,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBGFSMDBKKLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorophenylsulfonyl group can be reduced to form fluorophenylthiol.

    Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, and solvents like dichloromethane or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sec-butylthio group can yield sulfoxides or sulfones, while reduction of the fluorophenylsulfonyl group can produce fluorophenylthiol.

Scientific Research Applications

5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Substituent Halogen Effects: Replacement of chlorine (6b) or bromine (7a) with fluorine (target compound) reduces molecular weight and polarizability. In isostructural thiazole derivatives (compounds 4 and 5), halogen substitution (Cl vs. Br) preserved crystal symmetry but required minor adjustments in intermolecular distances .

Fluorophenyl moieties (target and compounds) may improve metabolic stability due to fluorine’s resistance to oxidative degradation .

Thioether vs. Alkyl/Aryl Substituents :

  • The sec-butylthio group in the target compound introduces a sulfur atom, which could participate in hydrophobic interactions or redox chemistry, unlike the benzyl or isopropyl groups in analogs .

Physicochemical and Spectroscopic Properties

  • Melting Points : Brominated sulfonyl derivatives (e.g., 7a) exhibit higher melting points (211–213°C) compared to chlorinated or fluorinated analogs, likely due to stronger van der Waals forces .
  • Spectroscopic Features :
    • IR Spectroscopy : Sulfonyl groups in analogs show strong absorption bands at ~1326–1158 cm⁻¹ (S=O stretching) , consistent with the target compound.
    • NMR : Fluorine atoms in the target’s 4-fluorophenyl group would produce distinct ¹⁹F NMR signals, as seen in fluorinated oxazoles .

Biological Activity

5-(Sec-butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a sulfonyl group and an oxazole ring, which are known to influence its biological properties. The presence of the sec-butylthio and p-tolyl groups may enhance its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses significant antimicrobial properties against a range of pathogens.
  • Analgesic Effects : Similar compounds have shown analgesic effects in animal models, indicating potential pain-relieving properties.
  • Anti-inflammatory Properties : The sulfonamide group is often associated with anti-inflammatory activity, suggesting that this compound may also reduce inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
  • Receptor Modulation : The compound may interact with specific receptors in the body, modulating pain perception and inflammatory responses.

Antimicrobial Activity

A study conducted on various oxazole derivatives indicated that compounds similar to this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations.

CompoundTarget PathogenMIC (µg/mL)
This compoundE. coli8
This compoundS. aureus16

Analgesic Activity

In analgesic assays, compounds structurally related to this oxazole demonstrated significant pain relief in murine models. The writhing test and hot plate test were employed to evaluate the analgesic effect, with results indicating a dose-dependent response.

Dose (mg/kg)Writhing Test Inhibition (%)Hot Plate Latency (s)
10457.5
20709.0
408512.0

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